molecular formula C19H22N2O2S B5862603 N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide

N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide

Cat. No. B5862603
M. Wt: 342.5 g/mol
InChI Key: RGWACYKLSAEHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide, commonly known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

BAY 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent gene expression. In cancer cells, BAY 11-7082 induces apoptosis by activating the JNK pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have anti-inflammatory effects in various cell types, including macrophages, endothelial cells, and fibroblasts. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. BAY 11-7082 has been shown to have a low toxicity profile, making it a potential therapeutic agent for various diseases.

Advantages and Limitations for Lab Experiments

BAY 11-7082 is a small molecule inhibitor that can be easily synthesized and has a high yield. It has been extensively studied for its anti-inflammatory and anti-cancer properties, making it a valuable tool for research in these areas. However, BAY 11-7082 has been shown to have off-target effects, and its specificity for NF-κB inhibition may vary depending on the cell type and experimental conditions.

Future Directions

Further research is needed to fully understand the mechanism of action of BAY 11-7082 and its potential therapeutic applications. Future studies could focus on optimizing the synthesis method to improve the yield and purity of BAY 11-7082. Additionally, the off-target effects of BAY 11-7082 should be further investigated to determine its specificity for NF-κB inhibition. Finally, clinical trials are needed to evaluate the safety and efficacy of BAY 11-7082 as a therapeutic agent for various diseases.

Synthesis Methods

BAY 11-7082 can be synthesized by reacting 5-tert-butyl-2-hydroxybenzenediazonium chloride with thiocarbamide followed by reaction with 2-methylbenzoic acid. This method yields a pure form of BAY 11-7082 with a high yield.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. BAY 11-7082 has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

properties

IUPAC Name

N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12-7-5-6-8-14(12)17(23)21-18(24)20-15-11-13(19(2,3)4)9-10-16(15)22/h5-11,22H,1-4H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWACYKLSAEHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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